![molecular formula C11H19N3 B2675120 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine CAS No. 2089691-66-5](/img/structure/B2675120.png)
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine” is a chemical compound with the CAS Number: 2089691-66-5 . It has a molecular weight of 193.29 . The IUPAC name for this compound is 3-(3-isopropyl-1H-pyrazol-5-yl)piperidine .
Molecular Structure Analysis
The InChI code for “3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine” is 1S/C11H19N3/c1-8(2)10-6-11(14-13-10)9-4-3-5-12-7-9/h6,8-9,12H,3-5,7H2,1-2H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine” is a powder at room temperature . The compound is stable under normal temperatures and pressures .
Scientific Research Applications
Vasodilator and Beta-Adrenergic Blockade in Hypertension
Research on piperidino-pyrimidine vasodilators, combined with beta-adrenergic blockade, has demonstrated effective blood pressure reduction in hypertensive patients. This study highlights the potential of certain piperidine derivatives in managing hypertension, showcasing their role in lowering blood pressure and suggesting their utility in cardiovascular disease treatment (Gilmore, Weil, & Chidsey, 1970).
Neurological Applications and Parkinsonism
Piperidine derivatives have been investigated for their effects on neurological conditions. For example, compounds structurally related to piperidine have been associated with the development of parkinsonism after illicit drug use, indicating the significance of understanding the neurotoxic potential and pharmacological properties of these compounds (Langston, Ballard, Tetrud, & Irwin, 1983).
Dopamine Autoreceptor Agonist for Parkinsonian Fluctuations
The compound Preclamol, a piperidine derivative, has been evaluated for its antiakinetic effects in patients with Parkinson's disease, demonstrating a selective dopamine autoreceptor and postsynaptic mixed agonist-antagonist profile. This suggests the utility of piperidine derivatives in modulating dopaminergic activity and improving motor symptoms in Parkinson's disease (Pirtošek, Merello, Carlsson, & Stern, 1993).
Metabolic and Pharmacokinetic Studies
Studies on the metabolism and disposition of various drugs, including HIV-1 protease inhibitors and novel therapeutic agents, often involve piperidine derivatives. These research applications highlight the importance of piperidine structures in developing pharmacological agents with favorable metabolic profiles and therapeutic potentials (Balani et al., 1995).
Safety And Hazards
Future Directions
The future directions for “3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine” could involve further exploration of its potential biological activities, given the wide range of activities exhibited by similar compounds . Additionally, more research could be conducted to optimize its synthesis and understand its chemical reactivity.
properties
IUPAC Name |
3-(3-propan-2-yl-1H-pyrazol-5-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8(2)10-6-11(14-13-10)9-4-3-5-12-7-9/h6,8-9,12H,3-5,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWURNRSYQPZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

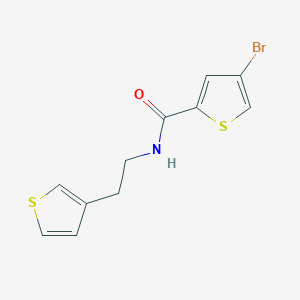
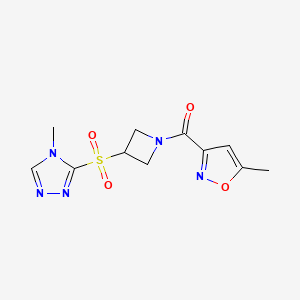
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)
![2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2675043.png)
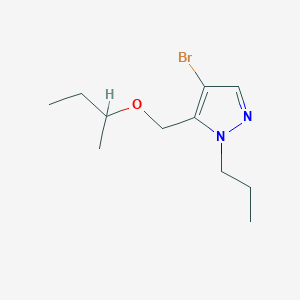
![1-Bromo-4-[chloro(difluoro)methyl]benzene](/img/structure/B2675047.png)
![7-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2675048.png)
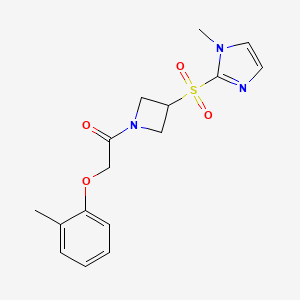
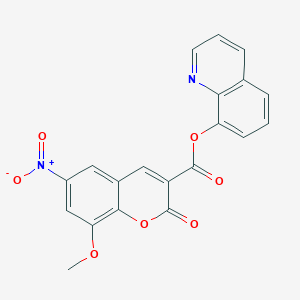
![1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2675051.png)
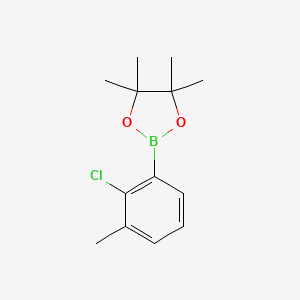
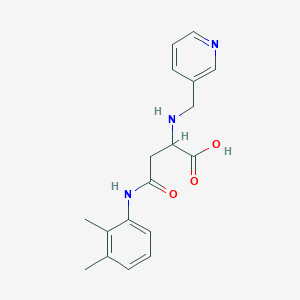
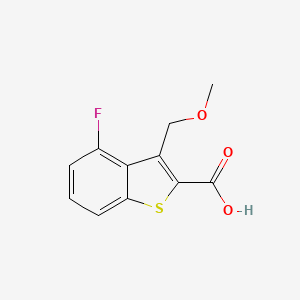
![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)